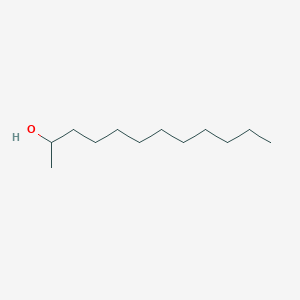

2-Dodecanol

Katalognummer B159162

Molekulargewicht: 186.33 g/mol

InChI-Schlüssel: XSWSEQPWKOWORN-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US06017875

Procedure details

A reaction vessel of glass, 3000 ml in inner volume, provided with stirring vanes and a reflux condenser was charged with 810 g (4.82 mols) of 1-dodecene, 900 g (14.52 mols) of monoethylene glycol, and 100 g of the BEA type zeolite (produced by PQ Corp. and marketed under trademark designation of "VALFOR CP 811 BL-25"). The vapor-phase part of the reaction vessel was displaced with nitrogen and then retained in the atmosphere of nitrogen at normal pressure. The reaction mixture was heated to and kept at 150° C. for three hours and meanwhile kept stirred at 600 rpm to induce reaction. The reaction solution was cooled to room temperature. The dodecene phase in the upper layer was separated and distilled to expel the unaltered dodecene. The residue of the distillation was treated under a reduced pressure of 2 mmHg in a boiling point range of 129° to 131° C. to obtain 255 g of a secondary dodecanol ethoxylate composition.

[Compound]

Name

zeolite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C(O)C[OH:15]>>[CH:2]([OH:15])([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH3:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

810 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CCCCCCCCCCC

|

|

Name

|

|

|

Quantity

|

900 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

[Compound]

|

Name

|

zeolite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

meanwhile kept stirred at 600 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A reaction vessel of glass, 3000 ml in inner volume, provided with stirring vanes and a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated to and

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dodecene phase in the upper layer was separated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue of the distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was treated under a reduced pressure of 2 mmHg in a boiling point range of 129° to 131° C.

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(CCCCCCCCCC)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 255 g | |

| YIELD: CALCULATEDPERCENTYIELD | 28.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |